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adamantane-1-carbonyl azide

Cat. No.: B6260494
CAS No.: 26496-33-3
M. Wt: 205.3
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Description

Significance of the Adamantane (B196018) Cage in Chemical Research

The adamantane molecule, with its formula C₁₀H₁₆, is the smallest unit cage structure of the diamond lattice. clockss.orgwikipedia.org This inherent rigidity and high degree of symmetry confer upon it several desirable properties. jinchemical.com Its bulky, lipophilic nature is a key feature exploited in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. researchgate.net The incorporation of an adamantyl group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.org Consequently, adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents. wikipedia.org Beyond pharmaceuticals, the robust and thermally stable adamantane framework is utilized in the development of advanced polymeric materials and nanomaterials. clockss.org

The reactivity of adamantane is dominated by its tertiary carbons at the bridgehead positions. These sites are prone to reactions that proceed via carbocation intermediates, a characteristic that has been extensively utilized in the synthesis of a wide array of substituted adamantane derivatives. wikipedia.org

Overview of Azide (B81097) Functionality in Organic Transformations

The azide group (-N₃) is an energetic and highly versatile functional group in organic synthesis. researchgate.net Acyl azides (R-CO-N₃), in particular, are key intermediates renowned for their participation in the Curtius rearrangement. wikipedia.org This reaction, first described by Theodor Curtius in 1885, involves the thermal or photochemical decomposition of an acyl azide to an isocyanate (R-N=C=O) with the loss of nitrogen gas. wikipedia.orgnih.gov

The resulting isocyanate is a valuable synthetic intermediate that can be readily converted into a variety of nitrogen-containing functional groups. For instance, hydrolysis of the isocyanate yields a primary amine, while reaction with alcohols or amines produces carbamates and ureas, respectively. wikipedia.orgnih.gov The Curtius rearrangement is prized for its efficiency and the fact that the rearrangement step proceeds with retention of the configuration of the migrating group. wikipedia.org

Acyl azides can be synthesized from various starting materials, most commonly from carboxylic acid derivatives such as acyl chlorides or anhydrides, or directly from carboxylic acids using reagents like diphenylphosphoryl azide (DPPA). nih.govorgsyn.org

Contextualizing Adamantane-1-carbonyl Azide within Bridgehead Chemistry

This compound, with the azide functionality attached to a carbonyl group at a bridgehead position of the adamantane cage, is a prime example of a molecule poised for strategic functionalization. The chemistry of bridgehead positions in adamantane is distinct due to the rigid framework, which can influence reaction pathways and the stability of intermediates. researchgate.net

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, adamantane-1-carboxylic acid. This can be accomplished by first converting the carboxylic acid to its acyl chloride, followed by reaction with an azide source like sodium azide. researchgate.net A one-pot procedure for a similar transformation has also been described, highlighting the practicality of this approach. orgsyn.org

The primary synthetic utility of this compound lies in its role as a precursor to 1-adamantyl isocyanate via the Curtius rearrangement. acs.orgmiami.eduresearchgate.net This transformation opens the door to the synthesis of 1-aminoadamantane and its derivatives, which are of significant interest in medicinal chemistry. lookchem.com The reactivity of the bridgehead isocyanate allows for the introduction of a wide range of substituents, further expanding the library of accessible adamantane-based compounds. chemicalbook.comnih.gov The study of this compound and its subsequent reactions is therefore central to the exploration of novel chemical space around the adamantane scaffold.

Properties

CAS No.

26496-33-3

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Adamantane 1 Carbonyl Azide

Synthesis from Adamantane-1-carboxylic Acid Derivatives

The conversion of adamantane-1-carboxylic acid and its derivatives into adamantane-1-carbonyl azide (B81097) is a fundamental transformation in adamantane (B196018) chemistry.

Acyl Halide Precursors and Azide Source Reactivity

A common and traditional method for synthesizing acyl azides involves the reaction of an acyl chloride with an azide source. researchgate.net In the case of adamantane-1-carbonyl azide, the precursor, adamantane-1-carbonyl chloride, is typically synthesized by treating adamantane-1-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.netmdpi.com The subsequent reaction of adamantane-1-carbonyl chloride with an azide source, most commonly sodium azide (NaN₃), yields the desired this compound. researchgate.netmdpi.com

The reactivity of the azide source is a critical factor. Sodium azide is widely used due to its availability and effectiveness. researchgate.net The reaction is often carried out in a two-phase system or with the aid of a phase-transfer catalyst to facilitate the interaction between the organic-soluble acyl chloride and the water-soluble sodium azide. researchgate.netresearchgate.net Trimethylsilyl azide (TMSA) presents an alternative, being a covalently bonded azide that is miscible with many aprotic organic solvents, which can be advantageous for reactions involving water-sensitive substrates. researchgate.net

Table 1: Comparison of Azide Sources for Synthesis of this compound

Azide SourceFormulaKey Characteristics
Sodium AzideNaN₃Ionic, soluble in polar solvents, cost-effective. researchgate.net
Trimethylsilyl Azide(CH₃)₃SiN₃Covalent, soluble in aprotic organic solvents, useful for water-sensitive reactions. researchgate.net

Direct Azidation Strategies (e.g., Diphenylphosphoryl Azide)

Direct conversion of carboxylic acids to acyl azides without the isolation of an intermediate acyl halide is a more streamlined approach. Diphenylphosphoryl azide (DPPA) is a prominent reagent for this one-pot transformation. researchgate.netwikipedia.org The reaction of adamantane-1-carboxylic acid with DPPA in the presence of a base, such as triethylamine, generates the acyl azide in situ. tcichemicals.comscilit.com This method is believed to proceed through a mixed anhydride (B1165640) intermediate. wikipedia.org The use of DPPA is particularly valuable for substrates that may be sensitive to the conditions required for acyl halide formation. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DPPA, followed by nucleophilic attack of the azide ion to form the acyl azide. wikipedia.orgtcichemicals.com

Optimized Reaction Conditions and Process Intensification

Optimizing reaction conditions and employing process intensification strategies are crucial for developing efficient and safer synthetic routes to this compound.

One-Pot Synthetic Procedures for Minimizing Intermediate Handling

One-pot procedures that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of reduced handling of potentially hazardous materials, decreased waste generation, and improved time and resource efficiency. The direct conversion of adamantane-1-carboxylic acid to this compound using reagents like DPPA is a prime example of a one-pot synthesis. researchgate.netwikipedia.org

Another one-pot approach involves the in-situ formation of adamantane-1-carbonyl chloride from the corresponding carboxylic acid, followed by the immediate addition of sodium azide without isolating the acyl chloride. This method, often performed in boiling toluene, allows for the simultaneous formation of the acyl azide and its subsequent Curtius rearrangement to the isocyanate if desired. researchgate.net This minimizes the exposure to and handling of the intermediate acyl azide, which can be thermally unstable. researchgate.netresearchgate.net

Catalyst Systems in Acyl Azide Formation

While many acyl azide syntheses proceed without a specific catalyst, certain systems can enhance the reaction's efficiency and mildness. For instance, the use of cyanuric chloride as a catalyst has been reported for the synthesis of acyl azides from carboxylic acids and sodium azide under mild conditions. researchgate.net This method offers an efficient alternative to traditional procedures.

In the context of the Curtius rearrangement that often follows the formation of this compound, various catalysts can be employed. A patent describes a one-pot method for generating amines from carboxylic acids via acyl azides using a catalytic system of DMAP and Cu(OAc)₂. google.com While the primary focus is on the final amine product, this highlights the potential for catalytic systems to influence the entire reaction sequence starting from the carboxylic acid.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the process.

Key considerations for a greener synthesis include:

Atom Economy: One-pot syntheses and cycloaddition reactions are inherently more atom-economical as they minimize the formation of byproducts. baseclick.eu

Use of Safer Solvents: Traditional solvents like DMF and CH₂Cl₂ are effective but pose health and environmental risks. ucl.ac.uk Exploring less-hazardous alternatives is a key aspect of green chemistry. The use of aqueous environments for azide-alkyne cycloadditions demonstrates the potential for water as a green solvent. baseclick.eu

Energy Efficiency: Developing reactions that proceed under milder conditions, such as lower temperatures, reduces energy consumption. ucl.ac.uk Catalytic methods often allow for more energy-efficient processes.

Waste Reduction: One-pot procedures significantly reduce waste by eliminating the need for purification of intermediates. researchgate.netucl.ac.uk

The use of azides as precursors for cycloadditions is considered a green chemistry approach due to the atom-economical nature of these reactions. baseclick.eu While the direct synthesis of this compound is not a cycloaddition, the principles of minimizing waste and using safer reagents are directly applicable. For instance, developing catalytic, one-pot procedures that avoid stoichiometric activating agents aligns with green chemistry goals. ucl.ac.uk

Mechanistic Elucidation of Reactivity Profiles

The Curtius Rearrangement: A Core Transformation

The Curtius rearrangement of adamantane-1-carbonyl azide (B81097) proceeds through the formation of an isocyanate intermediate, which can then be trapped by various nucleophiles. orgsyn.org For instance, in the presence of an alcohol like tert-butanol (B103910), the corresponding carbamate (B1207046) is formed. orgsyn.org This reaction is highly valued for its efficiency and the clean conversion to the desired amine derivatives, avoiding the formation of secondary or tertiary amine byproducts. nih.gov

The thermal decomposition of adamantane-1-carbonyl azide is the critical step that initiates the rearrangement. wikipedia.org Upon heating, the acyl azide undergoes a concerted process involving the extrusion of molecular nitrogen and the migration of the adamantyl group to the nitrogen atom, yielding adamantyl isocyanate. wikipedia.orgorgsyn.org This process is entropically favorable due to the formation of gaseous nitrogen. chemistrysteps.com The thermal stability of the adamantane (B196018) cage ensures that the rearrangement proceeds without fragmentation or undesired side reactions of the migrating group. mdpi.comrsc.orgsemanticscholar.org

The mechanism of the Curtius rearrangement has been a subject of considerable scientific inquiry. nih.gov Initially, a stepwise mechanism involving the formation of a discrete acyl nitrene intermediate was proposed. wikipedia.orgnih.gov However, extensive research, including theoretical calculations and the absence of byproducts expected from nitrene insertion or addition reactions in thermal processes, strongly supports a concerted mechanism. wikipedia.orglscollege.ac.in In a concerted pathway, the loss of nitrogen and the migration of the adamantyl group occur simultaneously. wikipedia.orgorgsyn.org

Conversely, photochemical decomposition of acyl azides, including this compound, is believed to proceed through a nitrene intermediate. wikipedia.orglscollege.ac.inresearchgate.net Under photolytic conditions, the highly reactive singlet carbonylnitrene can be formed, leading to different reactivity profiles and the potential for side reactions. researchgate.net For example, photolysis of pivaloyl azide, a structurally similar compound, in cyclohexene (B86901) results in the formation of an aziridine (B145994) adduct, a product indicative of a nitrene intermediate. researchgate.net

Table 1: Mechanistic Pathway Comparison

Condition Proposed Mechanism Key Intermediate Typical Products
Thermal Concerted Transition state (no discrete intermediate) Isocyanate

This table provides a simplified comparison of the proposed mechanisms for the Curtius rearrangement under different conditions.

The choice of solvent can influence the rate of the Curtius rearrangement. While detailed kinetic studies specifically on this compound are not extensively reported in the provided search results, general principles suggest that solvent polarity can play a role. Theoretical studies on similar aryl acyl azides have indicated a low sensitivity of the reaction to the solvation effects of the medium, suggesting that the concerted mechanism is not significantly influenced by the solvent environment. dnu.dp.ua However, the subsequent trapping of the isocyanate intermediate is highly dependent on the nucleophilicity of the solvent or other nucleophiles present in the reaction mixture. wikipedia.org For instance, performing the rearrangement in an alcoholic solvent directly yields a carbamate. nih.gov

Stereochemical Aspects of the Rearrangement

A crucial and synthetically valuable feature of the Curtius rearrangement is the complete retention of stereochemistry of the migrating group. wikipedia.orgnih.govnih.gov In the case of this compound, the adamantyl group is achiral. However, if a chiral substituent were present on the adamantane framework, its stereochemical configuration would be preserved during the migration from the carbonyl carbon to the nitrogen atom. nih.gov This stereospecificity is a direct consequence of the concerted nature of the thermal rearrangement, where the migrating group does not detach from the molecular framework. nih.gov

Catalytic Modulation of Curtius Rearrangement Efficiency

The efficiency of the Curtius rearrangement can be enhanced through catalysis, which can lower the decomposition temperature and improve yields. wikipedia.orgthermofisher.com

Both Lewis and Brønsted acids have been shown to catalyze the Curtius rearrangement. wikipedia.orglscollege.ac.in They are believed to function by coordinating to or protonating the acyl oxygen atom of the carbonyl azide, respectively. wikipedia.orglscollege.ac.in This activation makes the carbonyl carbon more electrophilic and facilitates the rearrangement. For example, the use of Lewis acids like boron trifluoride or boron trichloride (B1173362) has been reported to reduce the required decomposition temperature by approximately 100 °C and significantly increase the yield of the isocyanate. wikipedia.orglscollege.ac.in In the context of adamantane derivatives, a one-pot, zinc-catalyzed Curtius rearrangement of adamantane-1-carboxylic acid has been developed, which proceeds efficiently at a mild temperature of 40 °C. orgsyn.org This method utilizes zinc(II) triflate as a catalyst. orgsyn.org

Table 2: Catalytic Effects on Curtius Rearrangement

Catalyst Type Example Effect Reference
Lewis Acid Boron Trifluoride (BF₃) Lowers decomposition temperature by ~100 °C, increases yield wikipedia.orglscollege.ac.in
Lewis Acid Zinc(II) Triflate (Zn(OTf)₂) Enables rearrangement at 40 °C orgsyn.org

This table summarizes the effects of different types of catalysts on the Curtius rearrangement.

Transition Metal Catalysis in Azide Transformations

While specific studies focusing exclusively on this compound as a substrate in transition metal catalysis are limited in publicly accessible literature, the broader fields of acyl azide and adamantyl azide chemistry provide a strong basis for predicting its reactivity. Organic azides are valuable nitrogen sources in a plethora of transition metal-catalyzed reactions, which often proceed via the formation of highly reactive metal-nitrene or metalloradical intermediates. nih.govmdpi.com These intermediates can engage in a variety of synthetic transformations, including C–H amination and aziridination. nih.govmdpi.com

The adamantane framework contains abundant C(sp³)–H bonds, which are potential sites for intramolecular or intermolecular functionalization. Research has shown that the C–H bonds of adamantane can be aminated using transition metal catalysts. For example, iron-porphyrin complexes have been shown to catalyze the amination of adamantane's C–H bonds using other azide sources, demonstrating the feasibility of such a transformation. researchgate.net Furthermore, ruthenium has been employed in the C–H activation of other molecules using 1-azidoadamantane, highlighting the compatibility of the adamantane moiety in catalytic cycles involving metal-nitrene intermediates. acs.org These precedents suggest that this compound could serve as a competent nitrogen source for directed or non-directed C–H amidation reactions, where the acylnitrene or its metal-complexed equivalent would insert into a C–H bond.

In the context of intermolecular reactions, carbonyl azides have been successfully employed in the enantioselective aziridination of alkenes. A cobalt(II)-based catalytic system has been developed for the radical aziridination of various olefins using 2,2,2-trichloroethyl azidoformate (TrocN₃), a type of carbonyl azide. nih.gov The reaction proceeds through a stepwise radical mechanism at room temperature under neutral conditions. nih.gov Given the structural similarity, it is plausible that this compound could be activated by a similar metalloradical catalyst to aziridinate alkenes, yielding N-adamantanoyl-aziridines.

Table 2: Representative Examples of Co(II)-Catalyzed Radical Aziridination with a Carbonyl Azide (TrocN₃) nih.gov
Alkene SubstrateNitrogen SourceCatalyst SystemYieldEnantiomeric Excess (ee)
StyreneTrocN₃Co(II)-Porphyrin Complex96%98%
p-BromostyreneTrocN₃Co(II)-Porphyrin Complex95%99%
Methyl AcrylateTrocN₃Co(II)-Porphyrin Complex91%94%

The unique steric and electronic properties of the adamantane group are also leveraged in catalyst design. The bulk and rigidity of the adamantyl moiety are desirable features in ligands for transition metal catalysts, influencing the stability, activity, and selectivity of the catalytic system. uq.edu.au

Derivatization Chemistry and Functional Group Interconversions

Formation of Adamantyl Isocyanates

The most prominent reaction of adamantane-1-carbonyl azide (B81097) is its thermal or photochemical decomposition to form 1-adamantyl isocyanate via the Curtius rearrangement. nih.gov This rearrangement involves the loss of nitrogen gas (N₂) and the migration of the adamantyl group to the nitrogen atom, resulting in the formation of the isocyanate. nih.gov

The Curtius rearrangement is a reliable method for generating isocyanates from carboxylic acids via their corresponding acyl azides. nih.gov Several methods have been developed for the synthesis of adamantyl isocyanates, often involving the in situ formation of the acyl azide followed by its rearrangement. researchgate.netsemanticscholar.org One common approach involves the treatment of adamantane-1-carboxylic acid with a chlorinating agent like thionyl chloride to form the acid chloride, which is then reacted with sodium azide to generate the acyl azide. Subsequent heating of the reaction mixture induces the Curtius rearrangement to yield 1-adamantyl isocyanate. researchgate.netsemanticscholar.org One-pot procedures have also been developed where the intermediate acid chloride is not isolated, simplifying the synthesis. researchgate.netresearchgate.net

The general reaction scheme is as follows:

Formation of Adamantyl Isocyanate

Figure 1: General scheme for the formation of 1-adamantyl isocyanate from adamantane-1-carboxylic acid via the Curtius rearrangement.

This transformation is not limited to the parent adamantane (B196018) structure and can be applied to substituted adamantane-1-carboxylic acids to produce a variety of functionalized adamantyl isocyanates. researchgate.net

Conversion to Adamantyl Amines and Protected Amines

1-Adamantyl isocyanate, readily available from adamantane-1-carbonyl azide, is a key precursor for the synthesis of 1-adamantylamine and its protected derivatives, such as carbamates.

Adamantyl isocyanates react readily with alcohols to form stable carbamate (B1207046) derivatives. This reaction is a common method for the synthesis of N-adamantyl carbamates. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group.

The general reaction is:

Carbamate Synthesis

Figure 2: General reaction for the synthesis of adamantyl carbamates from 1-adamantyl isocyanate and an alcohol.

A noteworthy application of this reactivity is the synthesis of Boc-protected 1-adamantylamine. A one-pot method has been developed for the synthesis of N-tert-butoxycarbonyl (Boc)-protected amines directly from carboxylic acids, including adamantane-1-carboxylic acid. orgsyn.org This procedure involves a zinc-catalyzed Curtius rearrangement in the presence of di-tert-butyl dicarbonate, where the in situ generated isocyanate is trapped by tert-butanol (B103910) to yield the Boc-protected amine. orgsyn.org

Reactant 1Reactant 2ProductCatalystYieldReference
Adamantane-1-carboxylic aciddi-tert-butyl dicarbonate, NaN₃N-Boc-1-aminoadamantaneZn(OTf)₂87% orgsyn.org
1-Adamantyl isocyanateVarious alcoholsN-Adamantyl carbamates-High acs.org
Aryl Halides/Triflates, NaOCNAlcoholsN-Aryl carbamatesPalladium catalystGood mit.edu
Table 1: Examples of Carbamate Synthesis from Adamantane Derivatives

The isocyanate group of 1-adamantyl isocyanate can be hydrolyzed to the corresponding primary amine, 1-adamantylamine. This is typically achieved by treating the isocyanate with water or aqueous acid. The reaction proceeds through an unstable carbamic acid intermediate, which readily decarboxylates to yield the amine and carbon dioxide.

Hydrolysis of Isocyanate

Figure 3: Hydrolysis of 1-adamantyl isocyanate to 1-adamantylamine.

This hydrolytic conversion provides a straightforward route to 1-adamantylamine, a crucial building block in medicinal chemistry, famously known as Amantadine. mdpi.com

Synthesis of Adamantyl Urea (B33335) Derivatives

1-Adamantyl isocyanate is a valuable reagent for the synthesis of a wide array of adamantyl-containing urea derivatives. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov

The synthesis of adamantyl ureas is typically achieved by reacting 1-adamantyl isocyanate with a primary or secondary amine. The reaction involves the nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon of the isocyanate group, forming a stable urea linkage.

The general reaction is:

Urea Synthesis

Figure 4: General synthesis of adamantyl urea derivatives.

A diverse range of amines can be used in this reaction, leading to a large library of 1,3-disubstituted ureas with varying substituents on the second nitrogen atom. nih.govnsc.ru The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent like dimethylformamide (DMF) or diethyl ether. nih.govresearchgate.net

IsocyanateAmineProductYieldReference
1-Adamantyl isocyanateVarious anilines1-Adamantyl-3-aryl ureas25-85% nih.gov
1-Adamantyl isocyanateCampholenyl amineAdamantyl-campholenyl urea- nsc.ru
1-Isocyanato-3,5-dimethyladamantaneVarious amines1-(3,5-Dimethyladamantyl)-3-substituted ureas94% researchgate.net
1-Adamantyl isocyanate5-AminotropoloneN-(1-Adamantyl)-N'-(5-tropolonyl)urea- scispace.com
Table 2: Examples of Adamantyl Urea Synthesis

Applications in Advanced Organic Synthesis of Adamantane Derivatives

Building Block for Complex Polycyclic Systems

The adamantane (B196018) skeleton is a prized structural motif in the design of complex molecules due to its inherent rigidity, thermal stability, and lipophilicity. nih.gov Adamantane-1-carbonyl azide (B81097) serves as a key synthetic intermediate for incorporating this bulky, three-dimensional cage into larger, polycyclic frameworks. The primary route for this incorporation involves the Curtius rearrangement, a thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org

Precursor to Chiral Adamantane Derivatives

While adamantane itself is achiral, appropriately substituted derivatives can be chiral. yale.edu Specifically, 1,2-disubstituted adamantane derivatives are inherently chiral, and their enantioselective synthesis is a significant area of research for applications in asymmetric catalysis and medicinal chemistry. nih.govmdpi.com

Adamantane-1-carbonyl azide is a crucial precursor in this context, primarily because the Curtius rearrangement proceeds with complete retention of the stereochemistry of the migrating group. wikipedia.orgnih.gov This property is vital when a chiral adamantane carboxylic acid is converted to its corresponding acyl azide and then rearranged. The chirality of the adamantane framework is preserved in the resulting isocyanate and the subsequent amine or carbamate (B1207046) derivatives.

For instance, a synthetic route to enantiomerically pure 1,2-disubstituted adamantanes has been developed where an azide intermediate undergoes a Curtius rearrangement. The thermal decomposition of the azide leads to the isocyanate, which is then converted to a hydrochloride salt, providing a building block for chiral ligands. mdpi.com This demonstrates the utility of the azide in transforming a chiral carboxylic acid into a chiral amine without racemization, a critical step in the synthesis of enantiopure adamantane derivatives. The specific rotation values for chiral adamantanes are often small, typically within 1°. wikipedia.org

Role in the Synthesis of Heterocyclic Compounds

Adamantane-containing heterocycles are of significant interest in medicinal chemistry, with derivatives showing promise as antiviral, antidiabetic, and antidepressant agents. nih.govasianpubs.orgmdpi.com this compound is an effective reagent for the synthesis of such compounds. Through the Curtius rearrangement, the azide provides access to 1-adamantyl isocyanate, a versatile electrophile for constructing heterocyclic rings. organic-chemistry.org

The isocyanate can react with a wide range of difunctional nucleophiles to yield adamantane-annulated or adamantane-substituted heterocycles. For example, reaction with amino alcohols, amino thiols, or diamines can lead to the formation of oxazolidinones, thiazolidinones, and hydantoins, respectively. Furthermore, adamantane-1-carbonyl chloride, the direct precursor to the azide, has been used in the synthesis of heterocycle-containing adamantane derivatives, such as those incorporating piperazine (B1678402) and pyrrolidine (B122466) rings, which have shown therapeutic potential. asianpubs.orgasianpubs.org The conversion of the carbonyl chloride to the carbonyl azide and subsequent rearrangement offers an alternative pathway to introduce the adamantyl moiety into these and other heterocyclic systems. Organic azides in general are well-established as versatile building blocks for a diverse array of nitrogen-containing heterocycles. mdpi.com

Intermolecular C-H Amination using Adamantyl Azides

Direct C–H amination is a powerful and atom-economical strategy for forming C–N bonds, streamlining the synthesis of nitrogen-containing molecules from simple hydrocarbon precursors. acs.org Adamantyl azides can serve as nitrogen sources in these transition metal-catalyzed reactions, enabling the direct installation of an adamantylamino group onto a C-H bond.

The intermolecular variant of this reaction is particularly challenging to control in terms of selectivity and efficiency. acs.org However, significant progress has been made using various organic azides as the amino source in the presence of a suitable metal catalyst. rsc.org The reaction fundamentally involves the activation of the azide by the metal catalyst to generate a reactive metal-nitrenoid or radical intermediate, which then facilitates the C-N bond formation by reacting with a C-H bond of a substrate.

Catalytic Systems for C-H Bond Functionalization

Several transition metal catalysts have been developed to effectively promote C-H amination reactions using organic azides. The choice of catalyst is critical and influences the reaction's scope, selectivity, and mechanism. The most prominent catalytic systems are based on rhodium, iron, and cobalt.

Rhodium Catalysts: Dirhodium(II) complexes, particularly dirhodium tetracarboxylates, are highly effective for C-H amination. nih.govresearchgate.net The catalyst Rh₂(esp)₂, featuring α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid ligands, is considered a state-of-the-art catalyst for intermolecular C-H amination, demonstrating superior performance compared to other rhodium catalysts. acs.orgnih.gov Chiral rhodium catalysts have also been developed to achieve enantioselective C-H amination. acs.orgrsc.org

Iron Catalysts: Iron-based catalysts offer a more economical and less toxic alternative to precious metal catalysts like rhodium. wordpress.com Simple iron salts such as FeCl₂ and complexes like iron(III) phthalocyanine (B1677752) ([Fe(III)Pc]) have been shown to catalyze C-H amination with high selectivity. nih.govchemistryviews.org These systems are particularly noted for their preference for allylic C-H amination over competing aziridination. wordpress.comnih.gov Iron-catalyzed systems have been successfully applied to the intramolecular C-H amination of aliphatic azides to form nitrogen heterocycles. nih.govresearchgate.net

Cobalt Catalysts: Cobalt complexes, especially those involving porphyrin ligands, are effective for radical-mediated C-H amination. nih.govnih.gov These catalysts operate under mild conditions and can facilitate amination through a stepwise radical pathway, offering a different mechanistic approach compared to the nitrene insertion pathways often associated with rhodium. nih.gov

Catalyst MetalCommon Catalyst ExamplesKey Characteristics
Rhodium (Rh)Rh₂(OAc)₄, Rh₂(esp)₂High efficiency and versatility; often involves nitrene intermediates. Rh₂(esp)₂ is a state-of-the-art catalyst for intermolecular reactions. acs.orgnih.gov
Iron (Fe)FeCl₂, Iron(III) Phthalocyanine [Fe(III)Pc]Inexpensive, low toxicity, and highly selective. Often proceeds via a radical rebound mechanism. wordpress.comnih.govchemistryviews.org
Cobalt (Co)Co(II)-Porphyrin ComplexesOperates via a stepwise radical pathway involving hydrogen atom abstraction. nih.govnih.gov

Mechanistic Studies of Aza-Transfer Reactions

The mechanism of metal-catalyzed C-H amination is highly dependent on the metal center and the nitrogen source.

Rhodium-Catalyzed Mechanism: The mechanism for rhodium-catalyzed amination is often described as involving the formation of a rhodium-nitrenoid intermediate. This electrophilic species can then undergo a concerted insertion into a C-H bond, which generally proceeds with retention of stereochemistry at the reacting carbon center. researchgate.net

Iron-Catalyzed Mechanism: In contrast to the classical nitrene insertion pathway, density functional theory (DFT) calculations suggest that iron(III)-catalyzed C-H amination proceeds via a hydrogen abstraction/radical rebound mechanism. rsc.org The reaction is initiated by the generation of an Fe(III)-imidyl radical, which then abstracts a hydrogen atom from the substrate. This is followed by a rapid rebound of the resulting carbon-centered radical to the iron-nitrido species to form the C-N bond. chemistryviews.org This stepwise, radical-based mechanism explains the high stereoretention observed in the amination of tertiary C-H bonds, indicating a very fast rebound step. wordpress.comnih.gov

Cobalt-Catalyzed Mechanism: Cobalt(II)-based metalloradical catalysis also follows a stepwise radical pathway. Mechanistic studies, including electron paramagnetic resonance (EPR) spectroscopy, have identified the key intermediates. The process involves:

Metalloradical Activation (MRA): The Co(II) catalyst activates the organic azide to form a Co(III)-aminyl radical intermediate.

Hydrogen Atom Abstraction (HAA): This radical intermediate abstracts a hydrogen atom from the C-H substrate.

Radical Substitution (RS): The newly formed carbon radical undergoes intermolecular substitution to form the final C-N bond. nih.gov

This stepwise radical process is fundamentally different from the concerted nitrene insertion mechanism and allows for effective control over both reactivity and enantioselectivity in intermolecular reactions. nih.gov

Integration into Materials Science and Polymer Chemistry Research

Adamantane-Containing Monomers for Polymerization

The incorporation of the adamantane (B196018) moiety into polymer structures is a well-established strategy for enhancing the material's physical properties. Adamantane's rigid and bulky three-dimensional structure contributes to significant increases in the glass transition temperature (Tg), thermal stability, and solubility of polymers. acs.orgresearchgate.net When adamantane is included as a pendent group in polymers such as acrylates, phenolics, and poly(ether ether ketones), the resulting materials exhibit markedly improved thermal properties compared to their unsubstituted counterparts. acs.org

While adamantane-1-carbonyl azide (B81097) is not typically used directly as a monomer, its derivatives can be readily synthesized to act as such. The adamantane group's inherent bulkiness governs the polymerization process and the microstructure of the resulting polymer. rsc.org For instance, studies on adamantyl-containing methacrylates have shown that these monomers can lead to polymers with high Tg values. The homopolymer of 4-(1-adamantyl)phenyl methacrylate, for example, displays a Tg of 253 °C. acs.org The introduction of the adamantane cage, whether in the main chain or as a side group, consistently yields polymers with high thermal stability. researchgate.net

The influence of the adamantane group on polymer properties is summarized in the table below, based on findings from various adamantane-containing polymers.

Polymer TypeAdamantane PositionKey Property EnhancementReference
Poly(acrylates)Pendent groupIncreased Tg and thermal stability acs.org
Poly(phenylenes)Pendent groupIncreased Tg and thermal stability acs.org
Poly(ether ether ketones)Pendent groupIncreased Tg and thermal stability acs.org
Poly(allylideneadamantane)Main chainHigh Tg (178 °C) rsc.org
Poly(methacrylates)Pendent groupSignificant Tg increase (up to 253 °C) acs.org

Cross-linking Agent in Polymer Networks

The structural characteristics of adamantane also make it a valuable component in cross-linking agents for polymer networks. Adamantane-based cross-linkers are sought after for imparting properties such as low water absorption and low dielectric constants, which are crucial for applications in electronic materials. ooc.co.jp

Nitrene Generation for Polymer Functionalization

The azide functional group in adamantane-1-carbonyl azide is a precursor to a highly reactive intermediate known as a nitrene. Through thermal or photochemical decomposition, the azide group eliminates a molecule of dinitrogen (N₂) to generate a carbonylnitrene. nih.gov

Reaction: R-C(=O)N₃ → R-C(=O)N + N₂

This nitrene species is highly electrophilic and can undergo a variety of reactions, most notably C-H insertion. This reactivity allows for the functionalization of existing polymer chains that possess C-H bonds. By treating a polymer with this compound and inducing nitrene formation, the adamantane-carbonyl moiety can be covalently bonded to the polymer backbone, effectively cross-linking the chains or adding new functionality. This process is a powerful tool for modifying the surface properties and bulk characteristics of polymers. nih.gov

Cycloaddition Reactions in Polymer Synthesis

The azide group is a key participant in several types of cycloaddition reactions, which are highly efficient and atom-economical methods for forming cyclic structures. vu.nl One of the most prominent examples is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org

This compound can react with alkyne-functionalized monomers or polymers via CuAAC to form stable 1,2,3-triazole linkages. This reaction is highly specific and proceeds under mild conditions, making it an ideal method for:

Step-growth polymerization: Reacting a difunctional adamantane-azide monomer with a difunctional alkyne monomer.

Polymer modification: Grafting adamantane groups onto a polymer chain containing alkyne side groups.

These cycloaddition reactions provide a versatile and robust pathway for creating well-defined polymer architectures incorporating the bulky and stabilizing adamantane unit. nih.gov

Preparation of Supramolecular Assemblies and Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized structures. The adamantane group is a premier building block in this field due to its size, shape, and hydrophobicity, which make it an excellent "guest" molecule for various "host" systems. isaac-scientific.commdpi.com

Applications in Rotaxane and Cyclodextrin (B1172386) Polymer Synthesis

The most significant application of adamantane in supramolecular chemistry is its interaction with cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl group, with a diameter of approximately 7 Å, fits perfectly into the cavity of β-cyclodextrin, forming a highly stable host-guest inclusion complex. isaac-scientific.comnih.gov

This specific and strong interaction is leveraged in the synthesis of:

Supramolecular Polymers: Linear polymer chains can be end-capped with adamantane groups. In the presence of β-cyclodextrin, these end groups act as association points, leading to the formation of long, non-covalently linked polymer chains. This self-assembly process is reversible and responsive to external stimuli. isaac-scientific.comnih.gov

Rotaxanes: In a rotaxane, one or more cyclic molecules (like cyclodextrin) are threaded onto a linear "axle" molecule. To prevent the rings from dethreading, the axle is capped with bulky "stopper" groups. The large size of the adamantane moiety makes this compound and its derivatives ideal candidates for use as these stopper groups. isaac-scientific.comresearchgate.net The synthesis often involves threading a cyclodextrin onto a linear molecule and then reacting the ends with an adamantane derivative to lock the structure in place.

Supramolecular StructureRole of AdamantaneKey InteractionReference
Supramolecular Polymer"Guest" group for associationHost-guest inclusion with β-cyclodextrin isaac-scientific.comnih.gov
RotaxaneBulky "stopper" groupSteric hindrance preventing dethreading researchgate.net
PolyrotaxaneComponent of threaded ringsFormation of slide-ring gels after cross-linking tib.eu

Synthesis of Energetic Materials Precursors (Focus on Azide Incorporation)

The field of energetic materials seeks to develop compounds that can release large amounts of energy upon decomposition. A key strategy in designing new energetic materials is to maximize their nitrogen content, as the formation of stable dinitrogen gas (N₂) is a highly exothermic process. frontiersin.org

This compound serves as a valuable precursor in this context for two primary reasons:

High Nitrogen Content: The azide group (-N₃) contributes three nitrogen atoms, significantly increasing the nitrogen content of any molecule it is incorporated into. This is a fundamental characteristic for high-nitrogen energetic materials. science.govresearchgate.net

Dense, Stable Core: The adamantane skeleton is a dense, strain-free hydrocarbon framework. wikipedia.org This provides a stable and high-density backbone, which can lead to energetic materials with higher crystal densities—a property often correlated with improved detonation performance.

By incorporating the azido (B1232118) group via the adamantane scaffold, it is possible to synthesize more complex molecules that balance the need for high energy content with thermal stability. The azide group itself is an "explosophore," a functional group that imparts energetic properties to a molecule. mdpi.com Research in this area focuses on creating compounds with a high heat of formation and a favorable oxygen balance, often by combining azide groups with other energetic functionalities like nitro groups. frontiersin.orgchemistry-chemists.com The use of this compound and similar structures allows for the systematic construction of novel, high-density, nitrogen-rich energetic compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure of adamantane-1-carbonyl azide (B81097), which dictates its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. jbnu.ac.kr Functionals like B3LYP are frequently used in combination with basis sets such as 6-311++G(d,p) or Def2-SVP/Def2-TZVPP to optimize the molecule's geometry and calculate its electronic properties. jbnu.ac.krrsc.org

These calculations reveal the distribution of electron density and the nature of the molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity in chemical reactions like cycloadditions. nih.govlibretexts.org For adamantane-1-carbonyl azide, the HOMO is expected to have significant contributions from the azide moiety, while the LUMO is likely centered on the carbonyl group's π* antibonding orbital. libretexts.orgyoutube.com The large, saturated adamantane (B196018) cage primarily influences the molecule's steric profile and has a less direct, but still significant, electronic role through inductive effects.

ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationDFT (e.g., B3LYP, M06) / 6-311++G(d,p), Def2-SVPBond lengths, bond angles, dihedral angles, stable conformers
Electronic EnergySingle-point calculations (e.g., CCSD(T), DFT) / Def2-TZVPPGround state energy, thermodynamic stability
Molecular OrbitalsDFT, Hartree-FockHOMO-LUMO gap, orbital energies, electron density distribution
NBO AnalysisNatural Bond Orbital analysisAtomic charges, hyperconjugative interactions, bond character

This table summarizes common computational methods used in the study of adamantane derivatives and the type of information derived from them.

Prediction of Reaction Pathways and Energy Barriers

A significant application of computational chemistry is the prediction of reaction mechanisms and the associated energy profiles. For this compound, the most characteristic reaction is the Curtius rearrangement, a thermal or photochemical process where the carbonyl azide rearranges to an isocyanate with the loss of dinitrogen (N₂).

DFT calculations can map the potential energy surface for this transformation. jbnu.ac.kr This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. jbnu.ac.kr Studies on the transformation of adamantyl azide to isocyanate at a Co–Si moiety, for instance, have used DFT to investigate the entire catalytic cycle and identify the rate-limiting step, finding an energy barrier of approximately 11.5 kcal/mol for the coordination of a second CO molecule. jbnu.ac.kr While this is a catalyzed process, similar principles apply to the uncatalyzed thermal rearrangement of this compound. The calculations would model the migration of the adamantyl group from the carbonyl carbon to the adjacent nitrogen atom, coupled with the cleavage of the N-N₂ bond. The predicted energy barrier provides a quantitative measure of the thermal stability of the azide.

Reaction StepComputational MethodCalculated ParameterExample Energy (kcal/mol)
Reactant (Ground State)DFT/B3LYP/Def2-SVPOptimized Energy0.0 (Reference)
Transition State (TS)QST2/QST3 or Berny OptimizationActivation Energy (Ea)+25.5
IntermediateGeometry OptimizationIntermediate Stability-5.0
Product (Isocyanate + N₂)Geometry OptimizationReaction Enthalpy (ΔH)-35.0

This interactive table presents hypothetical energy values for the key stages of a Curtius rearrangement of an acyl azide, as can be determined by DFT calculations.

Modeling Intermolecular Interactions and Conformation

The bulky and rigid adamantane cage plays a crucial role in defining the molecular conformation and the nature of intermolecular interactions in the condensed phase. Computational modeling can predict the preferred three-dimensional structure and how molecules pack in a crystal lattice. Studies on closely related compounds, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, have shown that minor changes in substituents can lead to significant conformational differences, such as folded versus extended structures. mdpi.com

Interaction TypeTypical Contribution (%)Description
H···H50 - 60%Dominant due to the hydrogen-rich surface of the adamantane cage.
O···H / N···H15 - 25%Key interactions involving the carbonyl and azide groups, contributing to specific packing motifs.
C···H10 - 20%Reflects the interaction of the carbon backbone with surrounding hydrogen atoms.
N···O / N···N< 5%Weaker interactions contributing to the stability of the crystal lattice.

This table provides an estimated breakdown of intermolecular contacts for a molecule like this compound, based on computational studies of similar adamantane derivatives.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a balance of steric and electronic effects. The adamantyl group is a classic example of a sterically demanding substituent. nih.gov Its bulkiness can hinder the approach of reactants to the carbonyl azide functional group, thereby influencing reaction rates and selectivity. Computational models can quantify this steric hindrance, for example, by calculating cone angles or defining other steric parameters. bris.ac.uk

Electronic effects are primarily dictated by the carbonyl and azide groups. The carbonyl group is electron-withdrawing, which influences the electronic environment of the adjacent azide. Quantum chemical calculations, including Natural Bond Orbital (NBO) analysis, can be used to determine partial atomic charges and analyze hyperconjugative interactions, providing a quantitative picture of these electronic effects. researchgate.net For instance, computational studies on substituted 1-(adamantane-1-carbonyl) thioureas have analyzed how different substituents alter the conformational properties and electronic distribution within the molecule, demonstrating the power of these methods to disentangle steric and electronic contributions. researchgate.net

Advanced Spectroscopic Characterization (Focus on Methodological Insights)

Computational chemistry is an indispensable tool for the interpretation of experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. By calculating spectroscopic parameters from first principles, a direct comparison with experimental data can be made, aiding in structure verification and spectral assignment.

For IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net A key diagnostic peak for this compound is the strong asymmetric stretch of the azide group, typically found around 2100-2150 cm⁻¹, and the carbonyl C=O stretch near 1700 cm⁻¹. uwo.cavscht.cz Calculated frequencies often require scaling to correct for anharmonicity and other method-inherent approximations to match experimental values more closely. researchgate.net

For NMR spectroscopy, chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often at the DFT level of theory. nih.govmdpi.com Predicting ¹³C and ¹H chemical shifts for the adamantane cage and the carbonyl carbon can confirm the molecular structure. The accuracy of these predictions depends heavily on the chosen functional, basis set, and whether solvent effects are included. researchgate.netnih.gov While achieving high accuracy can be challenging, the trends and relative shifts are often reliably predicted, making it a powerful method for distinguishing between potential isomers. frontiersin.org

Spectroscopic DataExperimental RangeComputational MethodKey Insights from Calculation
IR (Azide Stretch) 2100 - 2150 cm⁻¹DFT Frequency CalculationConfirms presence of N₃ group; frequency sensitive to electronic environment.
IR (Carbonyl Stretch) ~1700 cm⁻¹DFT Frequency CalculationConfirms C=O group; position indicates conjugation and inductive effects.
¹³C NMR (Carbonyl C) 160 - 180 ppmGIAO-DFTChemical shift is sensitive to the electronic nature of the attached azide and adamantyl groups.
¹³C NMR (Adamantane C) 25 - 45 ppmGIAO-DFTProvides a characteristic fingerprint for the adamantane cage; confirms substitution pattern.

This interactive table correlates typical experimental spectroscopic values for key functional groups in this compound with the computational methods used to predict them and the insights gained.

Emerging Research Areas and Future Directions

Bioorthogonal Chemistry Applications (Excluding Biological Outcomes)

Bioorthogonal chemistry involves chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govwebsite-files.com The azide (B81097) group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and unique reactivity, most notably in the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"). nih.gov While adamantane-1-carbonyl azide itself is not a primary focus in the provided search results, the principles of using azides in bioorthogonal applications can be extended to it.

The bulky and highly lipophilic adamantane (B196018) scaffold can be introduced into systems using the azide as a chemical handle. nih.gov Future research may focus on using this compound for the surface functionalization of materials or the labeling of biomacromolecules where the adamantane cage acts as a reporter group or a physical anchor, independent of a direct biological effect. For instance, the azide could participate in a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach the adamantane moiety onto a cyclooctyne-functionalized polymer or nanoparticle surface. This would impart specific physical properties, such as increased rigidity or lipophilicity, to the material.

Table 1: Key Bioorthogonal Reactions Applicable to this compound

ReactionReactantsCatalystKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This compound + Terminal AlkyneCopper(I) sourceHigh efficiency, regioselectivity (forms 1,4-disubstituted triazole), robust. acs.orgmdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) This compound + Strained Alkyne (e.g., cyclooctyne)None (Catalyst-free)Avoids cytotoxicity of copper catalysts; rapid kinetics. escholarship.org
Staudinger Ligation This compound + PhosphineNoneForms a stable amide bond; azides and phosphines are biocompatible. website-files.com

This table outlines potential bioorthogonal reactions for this compound based on the general reactivity of azides.

Novel Catalytic Strategies for Azide Reactivity

The reactivity of the azide group can be precisely controlled and enhanced through catalysis. Research into novel catalytic strategies for this compound and related adamantyl azides is an active area.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, providing rapid and regioselective access to 1,2,3-triazoles. acs.orgwikipedia.org Developing new copper-based heterogeneous catalysts could offer advantages in terms of catalyst recovery and reuse for reactions involving this compound. mdpi.com Beyond copper, other metals have shown promise. Ruthenium catalysts, for example, can promote the formation of the 1,5-disubstituted triazole regioisomer, complementary to the 1,4-isomer produced in CuAAC. wikipedia.org Silver-catalyzed azide-alkyne cycloaddition (AgAAC) has also been reported as an alternative to copper-catalyzed methods. wikipedia.orgnih.gov

Furthermore, catalysis can be used to direct the azide toward reaction pathways other than cycloaddition. Research has shown that organometallic complexes can catalyze the conversion of 1-adamantyl azide into 1-adamantyl isocyanate. miami.eduacs.org Specifically, the reaction of 1-adamantyl azide with [Cr(CO)3Cp]2 leads to the formation of the isocyanate. Under a carbon monoxide atmosphere, the reaction can achieve multiple turnovers, approaching catalytic conversion. miami.eduacs.org Exploring similar catalytic systems for this compound could provide efficient, low-temperature routes to the corresponding isocyanate, a key intermediate for further synthesis.

Development of this compound as a Versatile Synthetic Tool

This compound serves as a valuable precursor for introducing the adamantane moiety into a wide range of molecular structures. wikipedia.org The adamantyl group is prized in medicinal chemistry and materials science for its ability to confer properties such as high lipophilicity, thermal stability, and rigidity. nih.govnih.gov

The primary utility of this compound lies in its conversion to 1-adamantyl isocyanate via the Curtius rearrangement. orgsyn.orgnih.gov This isocyanate is a versatile intermediate that can be trapped with various nucleophiles:

Water leads to the formation of an unstable carbamic acid, which decarboxylates to yield 1-aminoadamantane. organic-chemistry.orgwikipedia.org

Alcohols react with the isocyanate to form stable carbamates. wikipedia.org

Amines react to produce urea (B33335) derivatives. wikipedia.org

This one-pot conversion of a carboxylic acid (via the acyl azide) to amines and their derivatives is a powerful synthetic strategy. orgsyn.orgnih.gov Future work will likely focus on expanding the library of nucleophiles used to trap the isocyanate intermediate, thereby generating novel adamantane-containing compounds. Additionally, this compound can be used to synthesize other adamantane derivatives, such as hydrazide-hydrazones and carbothioamides, which serve as building blocks for more complex molecules. nih.govmdpi.commdpi.com

Expanding the Scope of Rearrangement Reactions

The Curtius rearrangement is the principal rearrangement reaction for this compound. nih.govorganic-chemistry.org It involves the thermal decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org A key feature of this reaction is that the migration of the adamantyl group occurs with complete retention of its stereochemical configuration. nih.gov The mechanism is considered to be a concerted process, avoiding the formation of a free nitrene intermediate in thermal reactions. wikipedia.org

Research is ongoing to expand the scope and utility of this rearrangement. One area of exploration is the use of photochemical methods. The photochemical decomposition of acyl azides, in contrast to the thermal reaction, can proceed through a discrete acyl nitrene intermediate. bdu.ac.in This highly reactive intermediate could potentially undergo reactions other than rearrangement, such as C-H insertion, allowing for the synthesis of different types of adamantane derivatives that are not accessible through the thermal Curtius rearrangement. bdu.ac.in

Another avenue involves modifying the reaction conditions to influence the outcome. For instance, performing the Curtius rearrangement in the presence of different trapping agents or catalysts could lead to new one-pot syntheses of complex adamantane-based structures. orgsyn.orgnih.gov The reaction has been employed in the synthesis of 1,2-disubstituted adamantane derivatives, where the thermal decomposition of an acyl azide leads to the isocyanate, which is then hydrolyzed to an amine hydrochloride. nih.gov

Table 2: Comparison of Thermal and Potential Photochemical Rearrangement of this compound

Reaction TypeKey IntermediatePrimary ProductPotential Side Reactions
Thermal Curtius Rearrangement Concerted transition state (no discrete intermediate)1-Adamantyl isocyanateGenerally clean, minimal side products. wikipedia.org
Photochemical Rearrangement Acyl nitrene1-Adamantyl isocyanateNitrene insertion into C-H bonds, additions to double bonds. bdu.ac.in

This table compares the established thermal Curtius rearrangement with the potential outcomes of a photochemical pathway.

Computational Design of New Adamantane-Based Architectures

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, offering a pathway to the rational design of new materials and chemical entities. rongyaobio.com For adamantane-based structures, computational methods can be used to explore several key areas.

Predicting Reaction Mechanisms and Reactivity: Density Functional Theory (DFT) calculations can elucidate reaction pathways, identify transition states, and calculate activation energies. rongyaobio.com This can be applied to the reactions of this compound, such as the Curtius rearrangement or catalytic conversions, to understand the influence of the adamantyl cage on reactivity and to design more efficient reaction conditions. mdpi.comrongyaobio.com

Designing Novel Adamantane Scaffolds: The adamantane cage is a rigid and well-defined building block. rsc.orgmdpi.com Computational tools can be used to design new, larger architectures built from adamantane units linked together. Starting with this compound, one could computationally model the formation of polymers or supramolecular assemblies and predict their structural and electronic properties. Theoretical studies have been used to understand the optical properties of adamantane-type clusters, which can guide the synthesis of new materials with specific functions. rsc.org

Predicting Physicochemical Properties: Molecular dynamics simulations and quantum mechanical calculations can predict properties such as solubility, melting point, and boiling point for new adamantane derivatives before they are synthesized. rongyaobio.com This is particularly valuable for designing molecules with desired physical characteristics for applications in materials science or as pharmaceutical scaffolds. nih.govrongyaobio.com

Q & A

Q. How do intramolecular hydrogen bonds dictate the conformational flexibility of adamantane-1-carbonyl thioureas?

  • Methodological Answer : Intramolecular N–H···O=C bonds enforce a planar conformation in the thiourea fragment, as confirmed by X-ray torsion angles (e.g., 89.56° between adamantyl and thiourea planes). Molecular dynamics (MD) simulations (AMBER force field) show restricted rotation (energy barrier ~15 kcal/mol), impacting anion-binding selectivity .

Q. What role do C–H···F/Cl interactions play in the supramolecular assembly of adamantane derivatives?

  • Methodological Answer : C–H···F/Cl contacts contribute 5–10% to Hirshfeld surfaces, stabilizing layered crystal structures. Synchrotron XRD (λ = 0.7 Å) resolves these weak interactions, while QTAIM (Quantum Theory of Atoms in Molecules) calculates bond critical points (ρ ≈ 0.01–0.03 a.u.) to confirm their significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.